Product packaging for 2-[(3-Methylbenzyl)thio]acetohydrazide(Cat. No.:CAS No. 669709-38-0)

2-[(3-Methylbenzyl)thio]acetohydrazide

Cat. No.: B3022459
CAS No.: 669709-38-0
M. Wt: 210.3 g/mol
InChI Key: NCTMGRVFAJXGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylbenzyl)thio]acetohydrazide is a synthetic organic compound with the CAS Registry Number 669709-38-0 and a molecular weight of 210.30 g/mol [ 1 ]. Its molecular formula is C 10 H 14 N 2 OS, and it can be represented by the SMILES notation O=C(NN)CSCC1=CC=CC(C)=C1 [ 1 ]. The compound is characterized by the fusion of a thioether-linked 3-methylbenzyl group and an acetohydrazide functional group, a structure often explored in medicinal chemistry for developing pharmacologically active molecules. As a building block in organic synthesis, this acetohydrazide derivative holds significant value for researchers. The hydrazide moiety is a versatile precursor for the synthesis of various heterocycles and other derivatives, such as hydrazones, which are frequently investigated for their biological activities [ 8 ]. Compounds featuring similar 1,2,4-triazole and hydrazone structures have been reported in scientific literature to exhibit a range of properties, including antiplatelet and anticoagulant actions, highlighting the potential of this chemical class in biochemical and pharmacological research [ 8 ]. Researchers utilize this reagent in the design and development of novel compounds for screening against various biological targets. This product is designated For Research Use Only. It is not intended for human or animal diagnosis, treatment, or therapeutic applications of any kind [ 5 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2OS B3022459 2-[(3-Methylbenzyl)thio]acetohydrazide CAS No. 669709-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-3-2-4-9(5-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTMGRVFAJXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methylbenzyl Thio Acetohydrazide and Analogues

General Synthetic Routes to Thioacetohydrazide Derivatives

The construction of thioacetohydrazide derivatives relies on the sequential or concerted formation of two key functionalities: the acetohydrazide group and the thioether bond. Several reliable and versatile synthetic strategies have been developed for this purpose.

The acetohydrazide moiety is a crucial component, and its synthesis is most commonly achieved through the hydrazinolysis of a corresponding carboxylic acid ester. nih.govekb.eg This nucleophilic acyl substitution reaction is widely employed due to its efficiency and the commercial availability of starting materials. The process typically involves reacting an ethyl or methyl ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemmethod.com

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the stable hydrazide. chemmethod.com While direct conversion from carboxylic acids is possible, it often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in conjunction with activators such as 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated intermediate that can then react with hydrazine. hhu.de However, the ester-to-hydrazide route remains the most conventional and straightforward method. nih.gov

The thioether linkage (C-S-C) in these molecules is typically formed via a nucleophilic substitution reaction, most commonly an SN2 type mechanism. acsgcipr.org This involves the reaction of a sulfur-based nucleophile (a thiol or its conjugate base, a thiolate) with a carbon-based electrophile containing a good leaving group, such as a halide (Cl, Br, I). acsgcipr.orgorganic-chemistry.org

In the context of synthesizing thioacetohydrazide precursors, a common strategy is the S-alkylation of a mercaptoacetate (B1236969) ester (e.g., ethyl 2-mercaptoacetate) with an appropriate alkyl halide. The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, which can be generated in situ using a mild base. This thiolate then readily attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the desired thioether bond. nih.gov This method is highly effective for creating the R-S-CH₂-CO- structural unit.

A highly effective and convergent strategy for preparing thioacetohydrazide derivatives involves the hydrazinolysis of a pre-formed thioacetate (B1230152) ester. This two-step approach first establishes the thioether linkage and then converts the ester functionality into the desired hydrazide.

The synthesis begins by reacting a suitable alkyl halide with a mercaptoacetic acid ester, such as ethyl 2-mercaptoacetate, to form the corresponding ethyl 2-(alkylthio)acetate intermediate, as described in the nucleophilic substitution strategy. chemmethod.com In the second step, this thioether-containing ester is treated with hydrazine hydrate. ekb.egchemmethod.com The hydrazine selectively attacks the ester carbonyl, leading to the formation of the 2-(alkylthio)acetohydrazide with good to excellent yields. This method is advantageous as it avoids handling potentially unstable mercaptoacetohydrazide intermediates and allows for the purification of the intermediate ester.

Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide via Targeted Approaches

The specific synthesis of this compound applies the general principles outlined above, utilizing starting materials that incorporate the 3-methylbenzyl group.

A primary and targeted route for synthesizing this compound involves a two-step sequence starting from commercially available reagents. The first step is the formation of the key intermediate, ethyl 2-[(3-methylbenzyl)thio]acetate. This is achieved through the nucleophilic substitution reaction between ethyl 2-mercaptoacetate and 3-methylbenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then displaces the chloride from the benzylic carbon.

In the subsequent step, the purified ethyl 2-[(3-methylbenzyl)thio]acetate is subjected to hydrazinolysis. The ester is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate, usually with heating, to facilitate the conversion to the final product, this compound. This sequence is analogous to syntheses reported for structurally similar compounds. sci-hub.st

StepReactant 1Reactant 2Reagent/SolventProductReaction Type
1Ethyl 2-mercaptoacetate3-Methylbenzyl chlorideBase (e.g., NaOEt), EthanolEthyl 2-[(3-methylbenzyl)thio]acetateNucleophilic Substitution (SN2)
2Ethyl 2-[(3-methylbenzyl)thio]acetateHydrazine hydrateEthanolThis compoundHydrazinolysis

The synthetic route is highly amenable to diversification, allowing for the creation of a library of analogues by simply varying the substituted benzyl (B1604629) chloride used in the initial step. By replacing 3-methylbenzyl chloride with other isomers (e.g., 2-methylbenzyl chloride or 4-methylbenzyl chloride) or with benzyl chlorides bearing different substituents (e.g., chloro, fluoro, methoxy), a wide range of corresponding 2-[(substituted-benzyl)thio]acetohydrazides can be produced. This modularity is a significant advantage of the synthetic strategy, enabling systematic exploration of structure-activity relationships in medicinal chemistry programs. The core reaction conditions for both the thioether formation and the subsequent hydrazinolysis remain largely consistent across different substrates.

Substituted Benzyl Chloride InputResulting 2-(benzylthio)acetohydrazide (B1276826) Analogue
2-Methylbenzyl chloride2-[(2-Methylbenzyl)thio]acetohydrazide
4-Methylbenzyl chloride2-[(4-Methylbenzyl)thio]acetohydrazide
4-Chlorobenzyl chloride2-[(4-Chlorobenzyl)thio]acetohydrazide
4-Methoxybenzyl chloride2-[(4-Methoxybenzyl)thio]acetohydrazide
3,4-Dichlorobenzyl chloride2-[(3,4-Dichlorobenzyl)thio]acetohydrazide

Derivatization of this compound

The chemical reactivity of this compound is centered around its terminal hydrazide functional group (-CONHNH₂). This group serves as a versatile synthon for the construction of a wide array of more complex molecules through various derivatization reactions. The presence of the nucleophilic terminal amino group (-NH₂) and the adjacent carbonyl group allows for condensation, cyclization, and coordination reactions, leading to the formation of diverse molecular scaffolds, including hydrazones, Schiff bases, and various heterocyclic systems.

Formation of Hydrazones and Schiff Bases

The primary and most straightforward derivatization of this compound involves the condensation of its terminal -NH₂ group with the carbonyl group of aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol, yields N-acylhydrazones, which are a prominent class of Schiff bases. sci-hub.stmedcraveonline.com The reaction proceeds via a nucleophilic addition of the hydrazide's amino group to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-C=N-). chemmethod.com

This synthetic route is highly efficient and allows for the introduction of a wide variety of substituents into the final molecule, depending on the choice of the reacting aldehyde or ketone. sci-hub.st The general procedure involves dissolving the acetohydrazide and a molar equivalent of the respective aldehyde in a solvent such as absolute ethanol and stirring the mixture at room temperature for a few hours. sci-hub.st Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the dehydration step. medcraveonline.com

A series of hydrazones can be synthesized from various benzaldehyde (B42025) derivatives. sci-hub.st The resulting products are typically crystalline solids that can be purified by recrystallization. The formation of the hydrazone is confirmed by spectroscopic methods, such as the disappearance of the NH₂ protons and the appearance of a new signal for the azomethine proton (-N=CH) in ¹H-NMR spectra, as well as the presence of the C=N stretching vibration in FT-IR spectra. chemmethod.com

Table 1: Examples of Hydrazone/Schiff Base Derivatives Synthesized from Acetohydrazides

Reactant Aldehyde/KetoneResulting Hydrazone/Schiff Base StructureTypical Reaction Conditions
BenzaldehydeN'-benzylidene-2-[(3-methylbenzyl)thio]acetohydrazideEthanol, reflux, catalytic acetic acid
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-[(3-methylbenzyl)thio]acetohydrazideEthanol, room temperature
4-HydroxybenzaldehydeN'-(4-hydroxybenzylidene)-2-[(3-methylbenzyl)thio]acetohydrazideMethanol, reflux, catalytic acetic acid
AcetophenoneN'-(1-phenylethylidene)-2-[(3-methylbenzyl)thio]acetohydrazideEthanol, reflux

Cyclization Reactions to Yield Heterocyclic Compounds

The versatile structure of this compound and its derivatives, particularly the hydrazones and thiosemicarbazides, makes them excellent precursors for the synthesis of various five-membered heterocyclic rings. These cyclization reactions are fundamental in medicinal chemistry as they introduce rigid, biologically relevant scaffolds.

1,2,4-Triazoles: A common pathway to 1,2,4-triazole (B32235) derivatives involves the conversion of the acetohydrazide into a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the hydrazide with an appropriate isothiocyanate. scispace.comnih.gov The resulting N-acylthiosemicarbazide can then undergo intramolecular cyclization under basic conditions, typically by refluxing with an aqueous solution of sodium hydroxide (B78521), to yield a 1,2,4-triazole-3-thione. scispace.comnih.gov Another method involves reacting the acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazate salt. uobaghdad.edu.iqrsc.org Subsequent treatment of this salt with hydrazine hydrate leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole. uobaghdad.edu.iqrsc.org

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from this compound can be accomplished through several routes. A widely used method is the dehydrative cyclization of the hydrazide using reagents like phosphorus oxychloride. mdpi.com Another prominent method involves reacting the acetohydrazide with carbon disulfide in an alcoholic potassium hydroxide solution. ijper.org This reaction initially forms a potassium salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to afford the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. impactfactor.org

1,3,4-Thiadiazoles: The formation of the 1,3,4-thiadiazole (B1197879) ring system often proceeds through similar intermediates as those used for 1,2,4-triazoles. The thiosemicarbazide derivative, obtained from the reaction of the acetohydrazide with an isothiocyanate, can be cyclized under acidic conditions (e.g., using concentrated sulfuric acid or phosphorus oxychloride) to yield 2,5-disubstituted-1,3,4-thiadiazoles. irjmets.comnih.gov Alternatively, the reaction of the acetohydrazide with carbon disulfide and a base, followed by acidification, can lead to the formation of 5-substituted-1,3,4-thiadiazole-2-thiol. nih.govirjmets.com

Table 2: Heterocyclic Compounds Derived from Acetohydrazide Precursors

HeterocycleKey Reagent(s)General Structure of Product
1,2,4-Triazole-3-thione1. Phenyl isothiocyanate 2. NaOH (cyclization)5-{(3-methylbenzyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
1,3,4-Oxadiazole-2-thiolCS₂, KOH/Ethanol5-{[(3-methylbenzyl)thio]methyl}-1,3,4-oxadiazole-2-thiol
1,3,4-Thiadiazole1. Thiosemicarbazide 2. H₂SO₄ (cyclization)5-{[(3-methylbenzyl)thio]methyl}-N-substituted-1,3,4-thiadiazol-2-amine

Metal Complexation Studies of Derivatives

Schiff bases derived from this compound are effective chelating agents due to the presence of multiple donor atoms, specifically the imine nitrogen, the amide oxygen, and the thioether sulfur. sapub.org These donor sites can coordinate with various transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable metal complexes. semanticscholar.orgnih.gov

The formation of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate (B1210297) salt) in a suitable solvent like ethanol or methanol. semanticscholar.org The resulting complexes are often colored, crystalline solids. The coordination of the metal to the ligand can be confirmed by comparing the FT-IR spectra of the free ligand and the complex. A shift in the C=N (azomethine) and C=O (amide) stretching frequencies to lower wavenumbers is indicative of their involvement in coordination. oncologyradiotherapy.com The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. oncologyradiotherapy.com

The stoichiometry and geometry of the metal complexes are determined using various analytical and spectroscopic techniques, including elemental analysis, molar conductance measurements, magnetic susceptibility studies, and electronic spectra. researchgate.net For instance, molar conductance values can indicate whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com The geometry of the complexes (e.g., octahedral, square planar, or tetrahedral) is often inferred from magnetic moment data and electronic spectral transitions. researchgate.net These metal complexes are of significant interest due to their potential applications in various biological and catalytic fields. nih.gov

Table 3: Potential Metal Complexes of a Schiff Base Derivative

Metal IonExample Metal SaltPotential Complex Stoichiometry (Metal:Ligand)Probable Geometry
Copper (II)CuCl₂·2H₂O1:2Square Planar or Distorted Octahedral
Nickel (II)NiCl₂·6H₂O1:2Octahedral
Cobalt (II)CoCl₂·6H₂O1:2Octahedral
Zinc (II)Zn(CH₃COO)₂·2H₂O1:2Tetrahedral

Based on a comprehensive review of the available scientific literature, there is insufficient specific data regarding the compound "this compound" to fully address the detailed biological activities and molecular mechanisms outlined in your request. The existing research does not provide the specific findings required to elaborate on its mechanisms of action concerning DNA gyrase inhibition, cell wall disruption, interference with protein and nucleic acid synthesis, modulation of metabolic pathways, or its specific antifungal mechanisms.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation. Factual accuracy is paramount, and the generation of content would require detailed experimental data that is not currently available in the public domain for this particular compound.

Mycobactericidal Potential

There is no available research detailing the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial species. Consequently, data regarding its minimum inhibitory concentration (MIC) or its mechanism of action as a mycobactericidal agent are not available.

Anticancer Activity and Cellular Pathways

Specific studies on the anticancer activity of this compound are absent from the scientific literature. Therefore, the following cellular and molecular mechanisms related to its potential anticancer effects remain unknown:

Induction of Apoptosis and Caspase Activation

No studies have been published that investigate whether this compound can induce programmed cell death (apoptosis) in cancer cells or its potential to activate key executioner proteins like caspases.

Inhibition of Cell Cycle Progression

There is no information on the effect of this specific compound on the cell cycle of neoplastic cells.

Modulation of Angiogenesis

Research into any potential anti-angiogenic effects of this compound has not been documented.

DNA Intercalation and Cleavage

The interaction of this compound with DNA, including any potential for intercalation or cleavage, has not been studied.

Alteration of Key Signaling Pathways in Neoplastic Cells

There is no data available on how this compound might modulate critical signaling pathways that are often dysregulated in cancer.

An extensive search of scientific literature and databases has been conducted to gather information on the chemical compound “this compound” concerning its biological activities and molecular mechanisms as specified.

Despite a thorough investigation into its potential role in reactive oxygen species (ROS) generation, specific enzyme inhibition (HDAC, Topoisomerase II, Thymidylate Synthase, Telomerase, Thymidine Phosphorylase), metal ion sequestration, and other pharmacological activities such as antioxidant, anticonvulsant, and anti-inflammatory effects, no specific research findings for "this compound" were found.

The available literature discusses the biological activities of related compounds, such as other acetohydrazide derivatives or isomers. For instance, studies on hydrazone derivatives of similar acetohydrazide backbones have shown potential antioxidant and anti-inflammatory properties. researchgate.netnih.gov Likewise, the broader class of hydrazide-hydrazones has been explored for anticonvulsant activities. nih.gov However, this information is not directly applicable to "this compound," and extrapolating these findings would be scientifically inappropriate.

Therefore, there is currently insufficient data in the public domain to provide a detailed and scientifically accurate article on the specific biological activities and molecular mechanisms of “this compound” as per the requested outline.

Antiviral Mechanisms (e.g., Viral Protease Inhibition)

No published studies were found that investigate the antiviral properties of This compound . Consequently, there is no information regarding its potential mechanisms of action against any type of virus, including the inhibition of viral proteases.

Urease Enzyme Inhibition

There is no available research on the effects of This compound on urease enzyme activity. Its potential as a urease inhibitor has not been reported in the scientific literature.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial and Antifungal Activity

Derivatives of thioacetohydrazide have demonstrated promising activity against a range of bacterial and fungal pathogens. nih.gov For instance, studies on N'-substituted-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides, which share the core thioacetohydrazide structure, have shown moderate activity against Candida species. researchgate.net The antimicrobial and antifungal potential of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The presence of the lipophilic 3-methylbenzyl group in 2-[(3-Methylbenzyl)thio]acetohydrazide could enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Antioxidant Properties

Several studies on hydrazone derivatives of thioacetohydrazides have highlighted their significant antioxidant potential. researchgate.net For example, a series of hydrazones derived from 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide exhibited potent radical scavenging activity. sci-hub.st This antioxidant capacity is often linked to the hydrogen-donating ability of the hydrazide moiety. The this compound core, with its hydrazide group, is therefore a promising candidate for the development of novel antioxidant agents that could be beneficial in conditions associated with oxidative stress.

Other Potential Pharmacological Activities

The versatility of the thioacetohydrazide scaffold suggests that this compound and its derivatives may possess a broader range of pharmacological activities. Research on related hydrazide-hydrazone compounds has revealed potential anticancer, anti-inflammatory, and anticonvulsant properties. nih.govsapub.org The specific substitution pattern of the 3-methylbenzyl group could modulate these activities by influencing the compound's binding affinity to various biological targets. Further investigation into these potential applications is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

The exploration of this compound and its derivatives represents a promising avenue in the field of medicinal chemistry. The foundational thioacetohydrazide scaffold, with its inherent biological relevance, provides a solid starting point for the design of novel therapeutic agents.

Future research should focus on the synthesis of a library of derivatives based on the this compound core. This would involve modifications to the benzyl (B1604629) ring and the hydrazide moiety to explore structure-activity relationships systematically. Comprehensive biological screening of these compounds against a wide range of targets, including various microbial strains, cancer cell lines, and enzymes associated with inflammation and oxidative stress, is essential.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzyl (B1604629) Moiety

The nature and position of substituents on the benzyl ring of 2-[(benzyl)thio]acetohydrazide analogs play a pivotal role in modulating their biological efficacy. Studies on related benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have provided valuable insights into these structure-activity relationships, particularly concerning their antimicrobial properties. mdpi.com

The introduction of electron-withdrawing or electron-donating groups, as well as halogen atoms, can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of benzyl guanidine derivatives, the presence and position of substituents on the benzyl ring were found to be critical for antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com

A notable example is the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, which demonstrated high potency with Minimum Inhibitory Concentrations (MICs) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com In contrast, other substitutions can lead to a decrease in activity. For example, in a series of 2-(benzylthio)pyrimidines, ortho-substituted benzyl moieties generally led to reduced inhibitory potencies, which was attributed to steric hindrance at this position. scirp.orgnih.gov

The following table summarizes the antibacterial activities of selected benzyl guanidine derivatives, highlighting the impact of substitution on the benzyl ring. mdpi.com

CompoundRMIC S. aureus (µg/mL)MIC E. coli (µg/mL)
9a H44
9d 4-CF3116
9m 2-Cl, 3-CF30.51
9v 4-Cl48

Impact of Modifications to the Thioacetohydrazide Fragment

The thioacetohydrazide core is a critical pharmacophore, and modifications to this fragment can profoundly influence the biological profile of the resulting compounds. A common and effective modification involves the condensation of the terminal hydrazide group with various ketones and aldehydes to form hydrazones. This transformation not only extends the molecular scaffold but also introduces new functionalities that can engage in additional interactions with biological targets.

For example, a study on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide demonstrated that its reaction with ketones during boiling in ethanol (B145695) yielded a series of N'-ylidenehydrazides. mdpi.com The antimicrobial screening of these derivatives revealed that the nature of the substituent attached to the hydrazide fragment significantly impacted their activity. Specifically, compounds bearing aminophenyl, hydroxyphenyl, and dihydroxyphenyl moieties exhibited enhanced antibacterial potency compared to other analogs. mdpi.com

This suggests that the introduction of groups capable of hydrogen bonding or forming other favorable interactions can be a successful strategy for enhancing bioactivity. The conversion of the hydrazide to a hydrazone also has the effect of blocking the free -NH2 group, which has been reported to reduce toxicity in some cases. ekb.eg

Role of the Hydrazide-Hydrazone Azomethine Group in Biological Potency

The biological importance of the hydrazone linkage is multifaceted. It can participate in hydrogen bonding, coordinate with metal ions, and influence the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes. Furthermore, the planarity of the hydrazone moiety can facilitate stacking interactions with aromatic residues in biological targets.

The conversion of a hydrazide to a hydrazone has been shown to be a key step in the activation of many prodrugs. The presence of the azomethine proton (-NHN=CH-) is considered a key structural requirement for the biological activities of many hydrazones. mdpi.com

Effects of Heterocyclic Annulation on Bioactivity

The thioacetohydrazide scaffold serves as a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. This process, known as heterocyclic annulation, can lead to the formation of five- or six-membered rings, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are known to possess a wide range of pharmacological activities. medicopublication.comresearchgate.net

For instance, 2-substituted-3-thio-acetohydrazide-1,2,4-triazine derivatives have been used as starting materials for the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.net The cyclization of a thiocarbothioamide intermediate in the presence of a base leads to the formation of a 1,2,4-triazole (B32235) ring. Subsequent reactions can then be employed to introduce further heterocyclic moieties, such as 1,3,4-oxadiazoles. researchgate.net

The biological evaluation of these annulated compounds often reveals enhanced or novel activities compared to the parent thioacetohydrazide. This is attributed to the rigidified conformation, altered electronic distribution, and the introduction of new potential binding sites for interaction with biological targets. For example, many 1,3,4-thiadiazole (B1197879) derivatives are known to exhibit potent antimicrobial and anti-tubercular activity. libretexts.org

Stereochemical Considerations and Tautomerism (e.g., Keto-Enol)

Hydrazide-hydrazone derivatives can exist as a mixture of stereoisomers and tautomers, which can have a significant impact on their biological activity. The presence of a chiral center or restricted rotation around single bonds can lead to different spatial arrangements of the molecule, influencing its fit into a biological receptor.

Furthermore, these compounds can undergo keto-enol tautomerism, where an equilibrium exists between the keto (amide) form and the enol (iminol) form. researchgate.netchemrxiv.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.net The two tautomeric forms have different physicochemical properties and may exhibit distinct biological activities. frontiersin.orgnih.gov

The enol form, with its hydroxyl group, can act as a hydrogen bond donor and may have a different binding profile compared to the keto form, which possesses a carbonyl group that can act as a hydrogen bond acceptor. researchgate.net In many cases, the biological activity of a hydrazone is attributed to a specific tautomer, and understanding the factors that favor the formation of the active tautomer is crucial for drug design.

Ligand-Metal Coordination and its Impact on Biological Activity

The thioacetohydrazide moiety and its hydrazone derivatives are excellent ligands for metal ions, capable of forming stable coordination complexes. The coordination of these ligands to metal ions can significantly enhance their biological activity. researchgate.netsemanticscholar.org This enhancement is often attributed to several factors, including:

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes. researchgate.net

Altered Redox Properties: The coordinated metal ion can participate in redox reactions, which may be a mechanism of antimicrobial or anticancer activity.

Enhanced Binding Affinity: The geometry and electronic properties of the metal complex may lead to a higher binding affinity for the biological target compared to the free ligand.

Numerous studies have reported that the metal complexes of hydrazones exhibit superior antimicrobial, antifungal, and anticancer activities compared to the parent ligands. mdpi.commdpi.com For example, copper(II) complexes of certain hydrazones have shown promising results as antimicrobial agents. The choice of the metal ion is also critical, as different metals can confer different biological properties to the complex.

The following table presents a qualitative summary of the effect of metal coordination on the antimicrobial activity of acetohydrazide derivatives based on several studies. semanticscholar.orgmdpi.com

Metal IonGeneral Effect on Antimicrobial Activity
Copper(II) Significant enhancement
Nickel(II) Moderate to significant enhancement
Cobalt(II) Moderate to significant enhancement
Zinc(II) Moderate enhancement

Hydrogen Bonding Potential and Pharmacokinetic Modulation

Hydrogen bonding plays a critical role in the pharmacokinetic properties of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME). The thioacetohydrazide moiety and its derivatives possess multiple hydrogen bond donor and acceptor sites, including the N-H and C=O/C=S groups.

The ability of a molecule to form hydrogen bonds with water affects its solubility, while its capacity to form intramolecular hydrogen bonds can influence its conformation and membrane permeability. The formation of intramolecular hydrogen bonds can mask polar groups, thereby increasing the lipophilicity of the molecule and enhancing its ability to cross lipid membranes.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the binding affinity and mode of action of a drug candidate with its protein target.

Binding Affinity Predictions with Enzyme Active Sites (e.g., DNA Gyrase, Topoisomerase IV, Viral Proteases, Urease)

Molecular docking simulations are pivotal in predicting how strongly 2-[(3-Methylbenzyl)thio]acetohydrazide might bind to the active sites of various enzymes, which are key targets in combating bacterial and viral infections. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the compound-target complex; a more negative value typically signifies a stronger interaction.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are well-established targets for antibacterial agents. Derivatives of acetohydrazide and thiourea (B124793) have shown promise as inhibitors of E. coli DNA gyrase B and topoisomerase IV. For instance, certain thiourea derivatives have exhibited excellent inhibitory activity against E. coli DNA gyrase B, with IC50 values comparable to the standard drug novobiocin (B609625) mdpi.com. Molecular docking studies of these related compounds have revealed favorable binding interactions within the active sites of these enzymes mdpi.comnih.gov. It is plausible that this compound would also exhibit significant binding affinity for these targets, driven by its structural components that can engage in various non-covalent interactions.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria. Thiophene derivatives have been investigated as potential urease inhibitors. Molecular docking studies on related compounds can provide insights into how this compound might interact with the urease active site, which typically involves chelation with nickel ions and hydrogen bonding with surrounding amino acid residues.

Table 1: Predicted Binding Affinities of Structurally Related Compounds with Various Enzyme Targets

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Thiourea DerivativesE. coli DNA Gyrase BComparable to Novobiocin mdpi.com
Thiourea DerivativesE. coli Topoisomerase IVModerate Inhibition mdpi.com
Thiohydantoin DerivativesBacterial Protein (3IX3)-5.1 to -9.6 ajchem-a.com
Thiohydantoin DerivativesBacterial Protein (1FJ4)-4.9 to -7.8 ajchem-a.com

This table presents data for structurally related compounds to infer the potential binding affinities of this compound.

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the enzyme's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For DNA gyrase and topoisomerase IV, studies on analogous compounds have highlighted the importance of interactions with key residues such as Asp73, Arg76, and Asn46 in the ATP-binding site of DNA gyrase B mdpi.com. The acetohydrazide moiety of this compound, with its carbonyl and amine groups, is well-suited to form hydrogen bonds with these types of residues. The 3-methylbenzyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, further anchoring the molecule.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

For antibacterial compounds targeting DNA gyrase, MD simulations have been used to confirm the stability of the ligand-protein complex and to analyze the persistence of key interactions identified in docking studies biorxiv.orgmdpi.com. An MD simulation of this compound bound to a target enzyme would likely show that the initial binding pose is maintained through a stable network of hydrogen bonds and hydrophobic contacts, with minimal fluctuations in the ligand's position within the active site.

Quantum Chemical Computations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical computations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of a molecule. These calculations can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.

DFT studies on hydrazone derivatives and related compounds have been conducted to understand their stability and reactivity scirp.orgresearchgate.netscilit.comscirp.org. For this compound, DFT calculations would likely reveal that the HOMO is localized on the electron-rich thioether and aromatic ring, while the LUMO is distributed over the acetohydrazide moiety. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The molecular electrostatic potential map would highlight the electron-rich regions (negative potential), such as the oxygen and nitrogen atoms, which are prone to electrophilic attack, and the electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

Virtual Screening Approaches for Lead Compound Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The scaffold of this compound, containing thiophene-like and hydrazide elements, has been featured in virtual screening campaigns to discover novel antibacterial and enzyme inhibitors nih.govnih.govmdpi.com. High-throughput virtual screening of compound libraries against targets like DNA gyrase has successfully identified potent inhibitors biorxiv.org. The structural framework of this compound makes it a suitable candidate for inclusion in such libraries, with the potential to emerge as a hit compound for various therapeutic targets.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It provides a 3D surface around a molecule that is colored according to the nature and proximity of intermolecular contacts.

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Hydrazone Derivatives

Type of ContactTypical Contribution (%)Significance
H···H40 - 60%Dominant van der Waals interactions
O···H / H···O10 - 30%Indicates hydrogen bonding
C···H / H···C5 - 15%Weak hydrogen bonds and van der Waals forces
N···H / H···N5 - 10%Indicates hydrogen bonding

This table summarizes typical findings for related compounds to anticipate the results for this compound.

Prediction and Analysis of Conformational Preferences

A comprehensive understanding of the three-dimensional structure and conformational flexibility of a molecule is crucial for elucidating its structure-activity relationships. For this compound, computational chemistry and molecular modeling would serve as powerful tools to predict and analyze its conformational preferences. However, a detailed computational study, including a full potential energy surface scan and analysis of the conformational preferences for this compound, has not been reported in publicly available scientific literature.

Key Rotatable Bonds for Conformational Analysis:

The conformational landscape of this compound is primarily defined by the torsion angles (dihedral angles) around the following bonds:

Aryl-CH₂ Bond: Rotation around the bond connecting the 3-methylbenzyl group to the sulfur atom.

CH₂-S Bond: Rotation around the bond between the benzyl (B1604629) group's methylene (B1212753) bridge and the sulfur atom.

S-CH₂ Bond: Torsion involving the sulfur atom and the adjacent methylene group of the acetohydrazide moiety.

CH₂-C=O Bond: Rotation around the single bond between the methylene group and the carbonyl carbon.

C-N Bond: The amide bond's rotational barrier.

N-N Bond: Rotation around the single bond of the hydrazide group.

Methodology for Conformational Analysis:

A relaxed potential energy surface (PES) scan is a standard computational technique used to identify stable conformers (local minima on the PES) and the transition states (saddle points) that connect them. This involves systematically varying a specific dihedral angle in small increments while allowing the rest of the molecule's geometry to relax to its lowest energy state at each step. By performing these scans for each key rotatable bond, a complete picture of the molecule's conformational possibilities and the energy barriers between them can be constructed.

The results of such an analysis would typically be presented in data tables summarizing the key dihedral angles, relative energies, and Boltzmann populations of the most stable conformers.

Hypothetical Data from a Conformational Study:

While specific experimental or computational data for this compound is unavailable, a hypothetical set of results from such a study is presented below to illustrate the expected findings.

Table 1: Hypothetical Relative Energies and Dihedral Angles of Stable Conformers of this compound

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published computational studies are available for this specific compound.

A thorough computational investigation would provide valuable insights into the preferred three-dimensional arrangements of this compound, which is fundamental for understanding its chemical reactivity and biological activity.

Research Applications and Future Directions

Development of Novel Therapeutic Agents

The hydrazide functional group is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of moieties in 2-[(3-Methylbenzyl)thio]acetohydrazide provides a framework for designing novel drugs.

The acetohydrazide structure is a key component in many compounds investigated for antimicrobial properties. The optimization of lead compounds containing this moiety is a critical step in developing potent new drugs. nih.gov For instance, derivatives of (3-substituted-1,2,4-triazol-5-yl-thio)acetohydrazide have been synthesized and tested for their activity against various bacteria and Candida species. nih.gov While some of these initial compounds showed only moderate activity, they serve as a starting point for further structural modifications to enhance efficacy. nih.gov

Structure-activity relationship (SAR) studies are central to this optimization process. By systematically altering parts of the molecule, such as the substituents on the benzyl (B1604629) ring or by replacing the hydrazide with other functional groups, researchers can identify which features are crucial for antimicrobial action. nih.govrsc.org For example, studies on quinoline-hydrazone hybrids have shown that specific substitutions can lead to compounds with significant inhibitory effects against pathogens like E. faecalis and P. aeruginosa. nih.gov The goal of lead optimization is to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity, a strategy that has been successfully applied to various classes of antibacterial agents. nih.gov

Table 1: Antimicrobial Activity of Related Hydrazone Compounds

Compound ID Target Organism Activity (MIC in µg/mL)
HD6 B. subtilis 8
P. aeruginosa 16
E. faecalis 128
S. aureus 128
HS8 E. faecalis 256
B. subtilis 256

Source: Adapted from synthesis and SAR studies on new 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids. nih.gov

The search for new anticancer agents is a continuous effort, and hydrazide derivatives have emerged as a promising class of compounds. nih.gov The core structure of this compound is related to various molecules that have been investigated for their cytotoxic effects against cancer cell lines. nih.gov For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, with some compounds showing significant cytotoxicity. nih.gov

Similarly, research on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives, which can be synthesized from thio-acetohydrazide precursors, has identified compounds with potent anticancer activity. nih.gov One such derivative, featuring an m-OCH3 moiety on the phenyl ring, demonstrated a higher potency against the MDA breast cancer cell line than the reference drug imatinib. nih.gov These findings underscore the potential of the thio-acetohydrazide scaffold as a basis for developing new chemotherapeutic agents. The exploration often involves creating a library of related compounds and screening them for activity against various cancer types to identify lead structures for further development. mdpi.commdpi.com

Table 2: Cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) Derivative (Compound 3g)

Cell Line Cancer Type IC50 (µM)
MDA Breast Cancer 9
Imatinib (Reference) - 20

Source: Adapted from in-vitro cytotoxicity assessment of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide. nih.gov

Chronic inflammation is implicated in a wide range of diseases, driving the demand for new anti-inflammatory and analgesic drugs. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and researchers are constantly designing new molecules to improve efficacy and reduce side effects. neu.edu.tr The hydrazide and thioether moieties present in this compound are found in various compounds with demonstrated anti-inflammatory and analgesic properties. chemmethod.com

For example, a series of N-Arylhydrazone derivatives of mefenamic acid (an established NSAID) were synthesized and evaluated, with several compounds showing more potent analgesic activity than the parent drug in writhing tests. researchgate.net Furthermore, benzothiazole (B30560) derivatives synthesized from related starting materials have shown significant in-vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov These studies highlight the utility of the core structure in designing new agents that can modulate inflammatory pathways. nih.govmdpi.com

Utilization as Chemical Intermediates and Building Blocks in Complex Organic Synthesis

Beyond its potential therapeutic applications, this compound and similar structures are valuable as chemical intermediates. researchgate.net The reactivity of the hydrazide group allows it to serve as a versatile building block for constructing more complex molecules, particularly various heterocyclic systems. chemmethod.comsapub.org

For instance, acetohydrazide derivatives can be readily converted into Schiff bases through condensation reactions with various aromatic aldehydes. chemmethod.com These Schiff bases can then undergo further cyclization reactions to yield diverse heterocyclic structures like diazetidines. chemmethod.com The thiohydrazide functionality is also a key precursor in the synthesis of thiadiazoles and thiadiazines, which are important scaffolds in medicinal chemistry. mdpi.com This strategic use of hydrazide intermediates provides a streamlined pathway to complex molecular architectures that would be more challenging to assemble through other methods. researchgate.netdiva-portal.orgnih.gov

Advanced Structure-Activity Relationship Elucidation

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to modern drug discovery. nih.gov For compounds based on the this compound scaffold, SAR studies are crucial for optimizing their therapeutic potential. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating how these changes affect biological activity. mdpi.com

For example, in the development of anti-H. pylori agents based on 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazoles, researchers found that the nature of the alkylthio side chain and the specific nitroaryl group at different positions significantly influenced the inhibitory activity. brieflands.com Similarly, SAR studies on lipopeptide antibiotics revealed that changing the N-terminal lipid tail could modulate activity against multidrug-resistant bacteria. rsc.org Such detailed analyses provide a map of the pharmacophore—the essential features required for biological activity—guiding the rational design of more potent and selective molecules. nih.gov

Bioisosteric Replacements in Pharmacophore Design

Bioisosterism is a key strategy in medicinal chemistry where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties to enhance desired biological or physical characteristics without making significant changes to the chemical framework. ufrj.brnih.gov The concept is widely used to improve potency, alter selectivity, reduce toxicity, or improve pharmacokinetic properties. estranky.sk

The structure of this compound contains several groups amenable to bioisosteric replacement. The thioether linkage (-S-), for example, is a classic bioisostere of a methylene (B1212753) group (-CH2-) or an ether linkage (-O-). Modifying this linker could influence the compound's conformation, lipophilicity, and metabolic stability. nih.gov Similarly, the hydrazide moiety itself can be replaced with other groups capable of similar hydrogen bonding interactions. This strategy of molecular modification is a powerful tool for fine-tuning the properties of a lead compound to create a more effective drug candidate. drugdesign.orgu-tokyo.ac.jp

Therefore, it is not possible to provide a detailed article on the requested topics of "Comprehensive Study of Mechanism-Based Approaches" and "Rational Design of Derivatives with Enhanced Potency and Selectivity" as they pertain directly to this compound.

General information exists on the broader class of acetohydrazide derivatives, which are studied for various biological activities. However, in adherence to the strict instruction to focus solely on "this compound," no further details can be provided.

Q & A

Q. What are the standard synthetic routes for 2-[(3-Methylbenzyl)thio]acetohydrazide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a thioacetate intermediate with hydrazine hydrate. For example, a similar hydrazide derivative was prepared by dissolving an ester precursor (e.g., ethyl 2-(substituted-thio)acetate) in ethanol, followed by dropwise addition of hydrazine hydrate under stirring at room temperature. Reaction progress is monitored via TLC (chloroform:methanol, 4:1), and the product is recrystallized from ethanol for purification . Optimization can involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and reaction time.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., N-H stretching at 3200–3300 cm⁻¹, C=O at 1650–1700 cm⁻¹).
  • ¹H/¹³C-NMR : Confirms structural integrity (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, hydrazide NH signals at δ 9–10 ppm).
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Validates purity and empirical formula.
    These methods are standard for hydrazide derivatives, as demonstrated in studies of structurally analogous compounds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

Methodological Answer: DoE is critical for identifying key variables (e.g., temperature, solvent ratio, catalyst loading). For example, a flow-chemistry study optimized diazomethane synthesis by testing variables like flow rate and reactant concentration using factorial designs. Similar strategies can be applied here:

Screening : Use a Plackett-Burman design to identify significant factors.

Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. hydrazine stoichiometry).

Validation : Confirm optimal conditions with triplicate runs.
This approach reduces experimental runs while maximizing yield and reproducibility .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates molecular orbitals, charge distribution, and Fukui indices to predict nucleophilic/electrophilic sites. For example, DFT studies on benzothiazine derivatives revealed electron-deficient regions guiding reactivity .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities and pose validation.
    These methods require software like Gaussian, ORCA, or AutoDock, combined with experimental validation .

Q. How can researchers resolve contradictions in reported bioactivity data for hydrazide derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or structural modifications. To address this:

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on the benzyl ring).

Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers.
A study on benzothiazine analogs combined experimental IC₅₀ values with DFT-calculated electronic parameters to explain bioactivity trends .

Q. What are the key challenges in studying the interaction of this compound with biological targets?

Methodological Answer:

  • Solubility : Poor aqueous solubility may require DMSO/cosolvent systems, risking solvent interference.
  • Stability : Hydrazides may hydrolyze under physiological pH; monitor via HPLC at timed intervals.
  • Target Selectivity : Use competitive binding assays (e.g., fluorescence polarization) to distinguish specific vs. nonspecific interactions.
  • Metabolite Identification : LC-MS/MS can track degradation products in simulated biological matrices.
    A DNA interaction study combined UV-Vis titration, fluorescence quenching, and molecular docking to validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.